2-Benzyl-4,4,4-trifluorobutan-1-ol
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Overview
Description
2-Benzyl-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of a benzyl group attached to a butanol backbone, with three fluorine atoms replacing the hydrogen atoms on the terminal carbon. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and interactions in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,4-trifluorobutan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl bromide with 4,4,4-trifluorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of benzyl 4,4,4-trifluorobutanal or benzyl 4,4,4-trifluorobutanone.
Reduction: Formation of 2-benzyl-4,4,4-trifluorobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-4,4,4-trifluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-butanol: Lacks the benzyl group, resulting in different reactivity and applications.
2-Benzyl-1-butanol: Lacks the trifluoromethyl group, affecting its chemical properties and interactions
Uniqueness
2-Benzyl-4,4,4-trifluorobutan-1-ol is unique due to the presence of both the benzyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-benzyl-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C11H13F3O/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2 |
InChI Key |
SCPNCZLOOYOFQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CO |
Origin of Product |
United States |
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